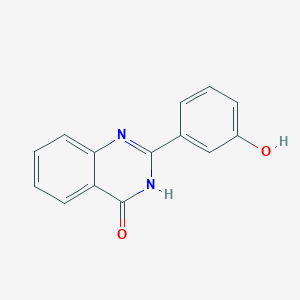

2-(3-hydroxyphenyl)quinazolin-4(3H)-one

Übersicht

Beschreibung

2-(3-Hydroxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a hydroxyphenyl group at the 2-position of the quinazolinone ring enhances its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzamide with 3-hydroxybenzaldehyde under acidic or basic conditions to form the desired quinazolinone. The reaction can be catalyzed by various catalysts, including Lewis acids and transition metal complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Hydroxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroquinazolinones and related compounds.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one and its derivatives. The presence of hydroxyl groups significantly enhances antioxidant activity. For instance, compounds with two hydroxyl groups in the ortho position on the phenyl ring have demonstrated potent antioxidant properties, as evidenced by various assays such as ABTS and CUPRAC .

Key Findings:

- Structure-Activity Relationship : The incorporation of hydroxyl groups at specific positions on the phenyl ring leads to increased antioxidant potency. An ethylene linker between the quinazolinone ring and the phenolic substituent also enhances activity due to resonance stabilization of phenoxyl radicals .

- Metal-Chelating Properties : Some derivatives exhibit significant metal-chelating abilities, which can further contribute to their antioxidant effects by reducing metal-induced oxidative stress .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

Anticancer Activity

Quinazolinone derivatives, including this compound, have been investigated for their potential anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways .

Neuroprotective Effects

Research indicates that quinazolinone derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Their ability to scavenge free radicals and reduce oxidative stress is a critical factor in this application .

Organic Synthesis

In addition to biological applications, this compound serves as an intermediate in organic synthesis . It can be employed to create more complex molecules with desired biological activities.

Synthesis Techniques

Various synthetic approaches have been developed for producing quinazolinone derivatives, including:

- Cyclization Reactions : Utilizing antranilamide and other substrates under specific conditions to form the quinazolinone scaffold.

- Functionalization Strategies : Modifying existing quinazolinone structures through electrophilic aromatic substitution or other reactions to enhance biological activity or alter properties .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antioxidant Properties | Effective in scavenging free radicals; enhanced by hydroxyl substitutions |

| Anticancer Activity | Induces apoptosis; inhibits cancer cell proliferation |

| Neuroprotective Effects | Reduces oxidative stress; potential treatment for neurodegenerative diseases |

| Organic Synthesis | Serves as an intermediate for synthesizing complex biologically active compounds |

Wirkmechanismus

The biological activity of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The hydroxyphenyl group enhances its binding affinity to biological targets, contributing to its potent biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylquinazolin-4(3H)-one: Lacks the hydroxy group, resulting in different reactivity and biological activity.

2-(4-Hydroxyphenyl)quinazolin-4(3H)-one: The hydroxy group is at the 4-position, leading to variations in chemical and biological properties.

2-(3-Methoxyphenyl)quinazolin-4(3H)-one: The methoxy group alters the electronic properties and reactivity compared to the hydroxy group.

Uniqueness

2-(3-Hydroxyphenyl)quinazolin-4(3H)-one is unique due to the presence of the hydroxy group at the 3-position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its diverse applications in scientific research and industry .

Biologische Aktivität

2-(3-hydroxyphenyl)quinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, including antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.24 g/mol. The compound features a quinazolinone core substituted with a hydroxyl group on the phenyl ring, which is crucial for its biological activity.

Antioxidant Activity

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit significant antioxidant properties. The evaluation methods such as DPPH, ABTS, and CUPRAC assays have been employed to assess these properties:

- DPPH Assay : Measures the ability to scavenge free radicals.

- ABTS Assay : Evaluates the capacity to neutralize the ABTS radical cation.

- CUPRAC Assay : Assesses the reduction of copper(II) ions.

The presence of hydroxyl groups in the structure enhances the antioxidant capacity by facilitating electron donation and radical stabilization .

| Method | Activity Level |

|---|---|

| DPPH | Moderate |

| ABTS | High |

| CUPRAC | Very High |

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

- PC3 (Prostate Cancer) : IC50 = 10 μM

- MCF-7 (Breast Cancer) : IC50 = 10 μM

- HT-29 (Colon Cancer) : IC50 = 12 μM

These findings suggest that the compound can inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Studies have also reported the antibacterial properties of quinazolinone derivatives. The compound has shown effectiveness against various bacterial strains, with notable activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated significant zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (cm) |

|---|---|

| Staphylococcus aureus | 1.5 |

| Escherichia coli | 1.2 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group plays a pivotal role in enhancing binding affinity to enzymes or receptors involved in oxidative stress and cancer pathways. This interaction can lead to the modulation of critical signaling pathways involved in cell survival and proliferation.

Case Studies

- Antioxidant Evaluation : A study synthesized various quinazolinone derivatives and evaluated their antioxidant activity using multiple assays. The results indicated that compounds with hydroxyl substitutions exhibited superior antioxidant capabilities compared to their non-hydroxylated counterparts .

- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of different quinazolinone derivatives on cancer cell lines. The study highlighted that modifications at the phenolic position significantly influenced the anticancer activity, with certain derivatives showing promising results against resistant cancer cell lines .

Eigenschaften

IUPAC Name |

2-(3-hydroxyphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXQFRPDUIBGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.